5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil
Overview
Description
5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil: is a synthetic nucleoside analog with the molecular formula C9H10FIN2O5 . It is a derivative of uracil, a pyrimidine nucleobase, and is characterized by the presence of iodine and fluorine atoms at specific positions on the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-deoxyribofuranose, which is then fluorinated to obtain 2-fluoro-2-deoxyribofuranose.
Nucleoside Formation: The fluorinated sugar is then coupled with uracil in the presence of a suitable catalyst to form the nucleoside.
Iodination: The final step involves the iodination of the nucleoside at the 5-position of the uracil ring using iodine or an iodine-containing reagent under controlled conditions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl groups on the sugar moiety.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidized forms of the sugar moiety.
Hydrolysis Products: Free uracil and 2-fluoro-2-deoxyribofuranose
Scientific Research Applications
Chemistry:
Synthesis of Modified Nucleosides: Used as a building block for the synthesis of other modified nucleosides and nucleotides
Biology:
DNA and RNA Studies: Utilized in studies involving DNA and RNA synthesis, repair, and function
Medicine:
Antiviral Agents: Investigated for its potential as an antiviral agent against various viral infections
Anticancer Therapies: Explored for its potential in cancer treatment due to its ability to interfere with DNA synthesis in rapidly dividing cells
Industry:
Pharmaceutical Manufacturing: Used in the production of antiviral and anticancer drugs
Mechanism of Action
The mechanism of action of 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil involves its incorporation into DNA or RNA, leading to the disruption of nucleic acid synthesis. This compound targets rapidly dividing cells, such as cancer cells or virus-infected cells, by interfering with their replication processes. The presence of the iodine and fluorine atoms enhances its ability to inhibit nucleic acid polymerases and other enzymes involved in DNA and RNA synthesis .
Comparison with Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar mechanism of action but lacks the iodine atom.
2’-Fluoro-2’-deoxyuridine: Another nucleoside analog with antiviral and anticancer properties but without the iodine substitution
Uniqueness:
Enhanced Activity: The presence of both iodine and fluorine atoms in 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil enhances its biological activity compared to similar compounds.
Target Specificity: The unique structure allows for more specific targeting of viral and cancerous cells, potentially reducing side effects
Properties
IUPAC Name |
1-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVFGAYTKQKGBM-CDRSNLLMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1C2[C@@H]([C@@H]([C@H](O2)CO)O)F)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FIN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00970956 | |
Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxy-5-iodopyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00970956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55612-21-0 | |
Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxy-5-iodopyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00970956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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